molecular formula C10H7F3N2 B1632305 7-(Trifluoromethyl)quinolin-3-amine CAS No. 1402576-61-7

7-(Trifluoromethyl)quinolin-3-amine

Cat. No.: B1632305
CAS No.: 1402576-61-7
M. Wt: 212.17 g/mol
InChI Key: WJDZHQFNKGWFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is part of a broader class of fluorinated heterocycles known for their significant biological and pharmacological activities. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Mechanism of Action

Mode of Action

The trifluoromethyl group in the compound may enhance its biological activity .

Action Environment

The action, efficacy, and stability of 7-(Trifluoromethyl)quinolin-3-amine can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the compound’s use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-3-amine typically involves metal-catalyzed cross-coupling reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Properties

IUPAC Name

7-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZHQFNKGWFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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